Fulminate

Descripción

Propiedades

Fórmula molecular |

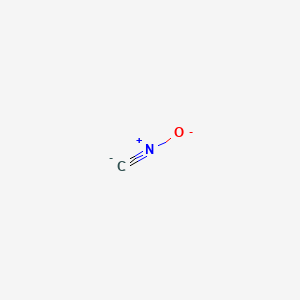

CNO- |

|---|---|

Peso molecular |

42.017 g/mol |

Nombre IUPAC |

oxidoazaniumylidynemethane |

InChI |

InChI=1S/CNO/c1-2-3/q-1 |

Clave InChI |

USXDFAGDIOXNML-UHFFFAOYSA-N |

SMILES |

[C-]#[N+][O-] |

SMILES canónico |

[C-]#[N+][O-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Mercury Fulminate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury (II) fulminate (Hg(CNO)₂), a primary explosive known for its extreme sensitivity to friction, heat, and shock, has been a subject of scientific inquiry for over two centuries. Historically used as a detonator, its hazardous nature and the toxicity of its mercury components have led to its replacement by more stable and less toxic alternatives. However, a thorough understanding of its decomposition mechanism remains crucial for forensic analysis, historical ordnance disposal, and for advancing the fundamental science of energetic materials. This guide provides a comprehensive overview of the thermal decomposition of mercury this compound, detailing its synthesis, decomposition pathways, and the kinetics of this complex, autocatalytic process. It synthesizes data from key studies, presents detailed experimental protocols, and visualizes the underlying chemical transformations.

Synthesis of Mercury (II) this compound

The traditional and most common method for synthesizing mercury this compound involves the reaction of mercury with nitric acid and ethanol. This process is highly exothermic and involves a series of complex intermediate reactions.

Experimental Protocol: Synthesis

A representative laboratory-scale synthesis protocol is as follows:

-

Dissolution of Mercury: 5 grams of metallic mercury are dissolved in 35 mL of concentrated nitric acid (specific gravity 1.42 g/mL) within a 100-mL Erlenmeyer flask. The mixture is allowed to stand until the mercury is completely dissolved, forming a solution of mercuric nitrate.

-

Reaction with Ethanol: The resulting acidic solution is then carefully poured into 50 mL of 90% ethanol in a larger, 500-mL beaker, preferably within a fume hood.

-

Initiation and Precipitation: The reaction commences vigorously, with an increase in temperature and the evolution of white fumes. As the reaction proceeds, reddish-brown fumes may appear, and crystals of mercury this compound begin to precipitate. The reaction moderates, and the fumes become white again.

-

Washing and Purification: After approximately 20 minutes, the reaction subsides. The crystalline product is then repeatedly washed with distilled water by decantation until the washings are no longer acidic. For higher purity, the grayish-yellow crystals can be dissolved in concentrated aqueous ammonia, filtered, and reprecipitated by adding 30% acetic acid.

-

Storage: The final product is typically stored under water to minimize the risk of accidental detonation.

Synthesis Pathway

The formation of the this compound ion (CNO⁻) from ethanol and nitric acid is a multi-step process. While the exact mechanism is complex and not fully elucidated, a plausible pathway involves the following intermediates:

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [shape=plaintext, fontcolor="#EA4335"];

// Nodes Ethanol [label="Ethanol\n(CH₃CH₂OH)", class="reactant"]; Acetaldehyde [label="Acetaldehyde\n(CH₃CHO)", class="intermediate"]; Nitrosoacetaldehyde [label="Nitrosoacetaldehyde\n(ONCH₂CHO)", class="intermediate"]; Isonitrosoacetaldehyde [label="Isonitrosoacetaldehyde\n(HON=CHCHO)", class="intermediate"]; Isonitrosoacetic_acid [label="Isonitrosoacetic Acid\n(HON=CHCOOH)", class="intermediate"]; Nitroisonitrosoacetic_acid [label="Nitroisonitrosoacetic Acid\n(HON=C(NO₂)COOH)", class="intermediate"]; Fulminic_acid [label="Fulminic Acid\n(HCNO)", class="intermediate"]; Mercury_this compound [label="Mercury (II) this compound\n(Hg(CNO)₂)", class="product"];

// Invisible nodes for edge routing r1 [shape=point, width=0]; r2 [shape=point, width=0]; r3 [shape=point, width=0]; r4 [shape=point, width=0]; r5 [shape=point, width=0]; r6 [shape=point, width=0];

// Edges Ethanol -> Acetaldehyde [label="Oxidation"]; Acetaldehyde -> Nitrosoacetaldehyde [label="Nitrosation"]; Nitrosoacetaldehyde -> Isonitrosoacetaldehyde [label="Tautomerization"]; Isonitrosoacetaldehyde -> Isonitrosoacetic_acid [label="Oxidation"]; Isonitrosoacetic_acid -> Nitroisonitrosoacetic_acid [label="Nitration"]; Nitroisonitrosoacetic_acid -> Fulminic_acid [label="Decarboxylation"]; Fulminic_acid -> Mercury_this compound [label="+ Hg²⁺"];

// Reagent labels {rank=same; Ethanol; reagent1 [label="HNO₃", class="reagent"];} reagent1 -> Ethanol [style=invis];

{rank=same; Acetaldehyde; reagent2 [label="HNO₂", class="reagent"];} reagent2 -> Acetaldehyde [style=invis];

// Invisible edges for layout Ethanol -> r1 [style=invis]; r1 -> Acetaldehyde [style=invis]; Acetaldehyde -> r2 [style=invis]; r2 -> Nitrosoacetaldehyde [style=invis]; Nitrosoacetaldehyde -> r3 [style=invis]; r3 -> Isonitrosoacetaldehyde [style=invis]; Isonitrosoacetaldehyde -> r4 [style=invis]; r4 -> Isonitrosoacetic_acid [style=invis]; Isonitrosoacetic_acid -> r5 [style=invis]; r5 -> Nitroisonitrosoacetic_acid [style=invis]; Nitroisonitrosoacetic_acid -> r6 [style=invis]; r6 -> Fulminic_acid [style=invis]; } .enddot Figure 1: Proposed pathway for the synthesis of mercury this compound.

Thermal Decomposition of Mercury (II) this compound

The thermal decomposition of mercury this compound is a complex solid-state reaction that can be initiated at temperatures as low as 100°C, with the rate increasing significantly at higher temperatures. The process is characterized by an initial induction period, followed by a rapid acceleration, which is indicative of an autocatalytic mechanism.

Decomposition Products

Upon heating in a vacuum, mercury this compound decomposes into gaseous and solid products. The primary gaseous products are carbon dioxide (CO₂) and nitrogen (N₂). Smaller amounts of carbon monoxide (CO) and nitrous oxide (N₂O) have also been detected. The solid residue is a complex, brown, and insoluble substance. While its exact composition is not fully characterized, it is believed to be a mixture of metallic mercury, mercury (II) oxide, and mercury cyanide or cyanate species.

Several overall decomposition reactions have been proposed:

-

Hg(CNO)₂ → Hg + 2CO + N₂

-

2Hg(CNO)₂ → 2CO₂ + N₂ + Hg + Hg(CN)₂

-

4Hg(CNO)₂ → 2CO₂ + N₂ + HgO + 3Hg(OCN)CN

Kinetics of Decomposition

The kinetics of the thermal decomposition of mercury this compound have been studied by various researchers, most notably by Garner and Hailes, and Vaughan and Phillips. These studies have established the autocatalytic nature of the reaction, where the solid decomposition products catalyze further decomposition.

Table 1: Kinetic Parameters for the Thermal Decomposition of Mercury (II) this compound

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 25.4 kcal/mol (approx. 106.3 kJ/mol) | In vacuum, 70-100°C | |

| 32.2 kcal/mol (approx. 134.7 kJ/mol) | Single crystals in vacuum | ||

| Gaseous Products Composition | ~93% CO₂, ~5% N₂, trace N₂O and CO | In vacuum |

The decomposition process is often described by the Prout-Tompkins model, which is applicable to many solid-state decomposition reactions that proceed via nucleation and growth of product phases.

Proposed Decomposition Mechanism

The decomposition is thought to be initiated at nucleation sites on the crystal surface. The reaction then propagates, and the accumulation of solid products creates strain in the crystal lattice, leading to the formation of new cracks and surfaces where decomposition can occur. This process of crack propagation and the catalytic activity of the solid residue are responsible for the observed acceleration in the decomposition rate. The self-heating of the sample is also a significant factor, particularly in the transition from thermal decomposition to detonation.

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [fillcolor="#FBBC05", fontcolor="#202124"]; feedback [color="#EA4335", arrowhead="vee"];

// Nodes HgCNO2 [label="Hg(CNO)₂ Crystal", class="reactant"]; Initiation [label="Initiation at\nSurface Nuclei", class="process"]; Decomposition [label="Decomposition", class="process"]; Products [label="Gaseous Products\n(CO₂, N₂, CO, N₂O)", class="product"]; Residue [label="Solid Residue\n(Hg, HgO, etc.)", class="catalyst"]; Strain [label="Crystal Strain\n& Cracking", class="process"]; Autocatalysis [label="Autocatalysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HgCNO2 -> Initiation; Initiation -> Decomposition; Decomposition -> Products; Decomposition -> Residue; Residue -> Autocatalysis [style=dashed, arrowhead=open]; Autocatalysis -> Decomposition [class="feedback"]; Residue -> Strain; Strain -> Initiation; } .enddot Figure 2: Logical relationship in the autocatalytic decomposition of mercury this compound.

Experimental Methodologies for Studying Thermal Decomposition

The study of the thermal decomposition of energetic materials like mercury this compound requires specialized techniques that can safely handle small quantities of material and accurately measure changes in mass and heat flow.

Isothermal Decomposition in Vacuum

This classical method, employed by early researchers like Farmer, and Vaughan and Phillips, provides detailed kinetic data.

Experimental Protocol:

-

Apparatus: A vacuum stability apparatus is used, which consists of a reaction tube connected to a manometer or pressure transducer to measure the evolution of gas. The reaction tube is placed in a constant temperature bath.

-

Sample Preparation: A small, precisely weighed sample of mercury this compound (on the order of milligrams) is placed in the reaction tube.

-

Procedure: The apparatus is evacuated to a high vacuum. The reaction tube is then immersed in the pre-heated constant temperature bath. The pressure of the evolved non-condensable gases is measured at regular time intervals.

-

Data Analysis: The pressure-time data is used to determine the rate of decomposition. By conducting experiments at different temperatures, the activation energy and other kinetic parameters can be calculated using Arrhenius plots.

// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; measurement [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; analysis [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(weighing)", class="step"]; place_sample [label="Place Sample in\nReaction Tube", class="step"]; evacuate [label="Evacuate Apparatus", class="step"]; immerse [label="Immerse in\nConstant Temp Bath", class="step"]; measure_pressure [label="Measure Pressure vs. Time", class="measurement"]; data_analysis [label="Data Analysis\n(P-t curves, Arrhenius plot)", class="analysis"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> sample_prep; sample_prep -> place_sample; place_sample -> evacuate; evacuate -> immerse; immerse -> measure_pressure; measure_pressure -> data_analysis; data_analysis -> end; } .enddot Figure 3: Experimental workflow for isothermal decomposition studies.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Modern thermal analysis techniques such as DSC and TGA are invaluable for studying the decomposition of explosives. DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures the change in mass.

Experimental Protocol (General):

-

Instrumentation: A simultaneous DSC/TGA instrument is typically used.

-

Sample Preparation: A very small sample (typically less than 1 mg) is weighed into a crucible (e.g., aluminum, copper, or gold-plated).

-

Procedure: The sample is heated at a constant rate (e.g., 5, 10, 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

-

Data Analysis: The DSC curve reveals the temperatures at which exothermic (decomposition) or endothermic (melting) events occur and allows for the calculation of the enthalpy of decomposition. The TGA curve shows the mass loss associated with the decomposition, providing information on the stoichiometry of the reaction. Kinetic parameters can also be derived from data collected at multiple heating rates.

Conclusion

The thermal decomposition of mercury (II) this compound is a complex, autocatalytic process that has been the subject of extensive research. While significant progress has been made in understanding its kinetics and identifying its decomposition products, a complete, step-by-step mechanistic understanding remains an area of active investigation. The experimental protocols and data summarized in this guide provide a foundation for researchers working with this and other energetic materials. The continued application of modern

An In-depth Technical Guide on the Crystal and Molecular Structure of Mercury Fulminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal and molecular structure of mercury fulminate (Hg(CNO)₂), a primary explosive that has been of significant interest for over three centuries. The definitive elucidation of its structure was achieved through modern crystallographic techniques, revealing a fascinating molecular arrangement. This document summarizes the key crystallographic data, experimental protocols for its synthesis and crystal growth, and a visualization of its molecular structure.

Molecular Structure

The molecular structure of mercury this compound consists of a central mercury atom linearly bonded to the carbon atoms of two this compound (CNO⁻) ligands, resulting in an O-N≡C-Hg-C≡N-O arrangement.[1][2] This linear geometry is a key feature of the molecule.[1] Early assumptions about the structure, suggesting a bent molecule with mercury bonded to oxygen, have been definitively refuted by single-crystal X-ray diffraction studies.[1]

Bonding and Key Distances

The bonding within the mercury this compound molecule is characterized by a covalent interaction between the mercury and carbon atoms. The this compound ligand itself features a triple bond between the carbon and nitrogen atoms and a single bond between the nitrogen and oxygen atoms. Key intramolecular distances and angles are summarized in the table below.

Crystal Structure

Mercury this compound crystallizes in the orthorhombic system, belonging to the centrosymmetric space group Cmce.[2][3] The unit cell contains four molecules of Hg(CNO)₂.[2] In the crystalline state, the nearly linear molecules are packed in a layered arrangement.[4] A notable feature of the crystal packing is the presence of weak intermolecular interactions between the mercury atom of one molecule and the oxygen atoms of neighboring molecules.[3][4]

Crystallographic Data

The crystallographic data for mercury this compound, as determined by single-crystal X-ray diffraction, are presented in the following tables.

Table 1: Crystal Data and Structure Refinement for Mercury this compound [2][3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| a (Å) | 5.3549(2) |

| b (Å) | 10.4585(5) |

| c (Å) | 7.5579(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 4.467 |

Table 2: Key Bond Lengths and Angles [2][3]

| Bond/Angle | Length (Å) / Angle (°) |

| Hg-C | 2.029(6) |

| C≡N | 1.143(8) |

| N-O | 1.248(6) |

| C-Hg-C | 180.0(1) |

| Hg-C≡N | 169.1(5) |

| C≡N-O | 179.7(6) |

| Hg···O (intermolecular) | 2.833(4) |

Experimental Protocols

Synthesis of Mercury this compound

The synthesis of mercury this compound is a historically significant yet hazardous procedure that should only be performed by trained professionals with appropriate safety measures in a well-ventilated fume hood. The primary method involves the reaction of mercury with nitric acid and ethanol.[5]

Materials:

-

Metallic mercury (Hg)

-

Concentrated nitric acid (HNO₃)

-

95% Ethyl alcohol (C₂H₅OH)

-

Distilled water

Procedure:

-

In a suitable flask, dissolve 5 g of metallic mercury in 35 ml of concentrated nitric acid. The dissolution can be aided by gentle heating. This step produces toxic nitrogen dioxide fumes and should be performed with extreme caution.[6]

-

In a separate, larger beaker, place 30 ml of 95% ethyl alcohol.[6]

-

Slowly and carefully, pour the mercury(II) nitrate solution into the ethyl alcohol. A vigorous reaction will ensue, producing copious amounts of red-brown fumes.[6]

-

As the reaction proceeds, the fumes will turn white, indicating the formation of mercury this compound, which will precipitate as grayish-yellow crystals.

-

After the reaction has subsided (approximately 20-40 minutes), add distilled water to the mixture.[6]

-

Carefully collect the mercury this compound crystals by filtration.

-

Wash the crystals repeatedly with distilled water until the washings are neutral to litmus paper. This is crucial to remove any residual acid, which can destabilize the product.[6]

-

The purified crystals should be stored under water, as dry mercury this compound is extremely sensitive to shock, friction, and heat.[5]

Single Crystal Growth for X-ray Diffraction

Obtaining single crystals of mercury this compound suitable for X-ray diffraction requires a careful recrystallization process.

Procedure:

-

Dissolve the synthesized crude mercury this compound in concentrated aqueous ammonia.

-

Filter the resulting solution to remove any insoluble impurities.

-

Slowly add the filtered solution to a dilute solution of acetic acid.

-

Allow the solution to stand undisturbed in a dark, quiet place for several days. This slow precipitation method encourages the formation of well-defined, diamond-shaped single crystals.[7]

X-ray Diffraction Analysis

The definitive crystal structure of mercury this compound was determined using single-crystal X-ray diffraction.[2] Small, high-quality single crystals are mounted on a goniometer and irradiated with a monochromatic X-ray beam.[1] The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and the precise positions of each atom within the crystal lattice.[1]

Mandatory Visualization

The following diagram illustrates the molecular structure of mercury this compound, highlighting its linear geometry.

Caption: Molecular structure of mercury this compound.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. researchgate.net [researchgate.net]

- 3. File:Mercury-fulminate-3D-vdW.png - Wikimedia Commons [commons.wikimedia.org]

- 4. youtube.com [youtube.com]

- 5. Sciencemadness Discussion Board - Synthesis and Reaction Pathway of Mercury (II) this compound - Hg(CNO)2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

Spectroscopic Analysis of Inorganic Fulminates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of inorganic fulminates. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a foundational understanding of the structural characterization of these energetic materials.

Introduction to Inorganic Fulminates

Inorganic fulminates are a class of primary explosives characterized by the presence of the fulminate anion (CNO⁻). The inherent instability of the CNO⁻ group makes these compounds highly sensitive to stimuli such as impact, friction, and heat, leading to rapid decomposition.[1] Mercury(II) this compound and silver(I) this compound are among the most well-known examples, historically used as initiators in detonators.[2][3] A thorough understanding of their molecular structure and vibrational properties is crucial for safety, handling, and the development of new energetic materials. Spectroscopic techniques are paramount in elucidating these characteristics.

Spectroscopic Techniques and Experimental Protocols

The primary methods for the spectroscopic analysis of inorganic fulminates include Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). Due to the sensitive and potentially explosive nature of fulminates, specific sample preparation and handling procedures are critical.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation.[4][5] For solid samples like inorganic fulminates, two common sample preparation techniques are the Potassium Bromide (KBr) pellet method and the Nujol mull.

Experimental Protocol: KBr Pellet Preparation

-

Drying: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the IR spectrum.

-

Grinding: In an agate mortar and pestle, grind a small amount of the inorganic this compound sample (typically 1-2 mg) to a fine powder. Extreme caution must be exercised during this step due to the friction sensitivity of fulminates.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample in the mortar. Gently mix the two powders until a homogeneous mixture is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for background subtraction.

Experimental Protocol: Nujol Mull Preparation

The Nujol mull technique is an alternative when the sample may react with KBr or when pellet pressing is to be avoided.

-

Grinding: Grind a small amount of the this compound sample to a fine powder in an agate mortar, again with extreme caution.

-

Mulling: Add a few drops of Nujol (a mineral oil) to the powder and continue to grind until a uniform, thick paste is formed.

-

Sample Mounting: Spread a thin film of the mull onto a salt plate (e.g., NaCl or KBr) and cover with a second salt plate.

-

Analysis: Mount the plates in the spectrometer and acquire the spectrum. A reference spectrum of Nujol should be recorded and subtracted from the sample spectrum to account for the C-H absorption bands of the mineral oil.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light.[6] It is particularly useful for identifying both organic and inorganic compounds and can often be performed with minimal sample preparation, a significant advantage for hazardous materials.

Experimental Protocol: Raman Analysis of Fulminates

Modern handheld or benchtop Raman spectrometers are often equipped with features to safely analyze energetic materials.

-

Sample Placement: A small amount of the this compound powder can be placed in a glass vial or on a microscope slide. For highly sensitive materials like silver this compound, analysis can be performed directly on a small, unconfined pile of the powder ("point-and-shoot").

-

Instrumental Parameters:

-

Laser Wavelength: A common choice for energetic materials is a 785 nm laser to minimize fluorescence.

-

Laser Power: Use the lowest possible laser power that provides an adequate signal to reduce the risk of laser-induced detonation. Handheld systems designed for explosives often have reduced power density at the sample.[7]

-

Acquisition Time: Adjust the integration time to obtain a good signal-to-noise ratio. For sensitive materials, shorter acquisition times are preferable.[7]

-

Safety Precautions: When using non-specialized equipment, a remote trigger or a scan delay should be used to allow the operator to be at a safe distance during analysis.[7]

-

-

Data Acquisition: Collect the Raman spectrum and process it to remove any background fluorescence.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of solid materials. For polycrystalline powders, powder XRD provides a fingerprint pattern that can be used for phase identification and to determine unit cell parameters.

Experimental Protocol: Powder XRD of Fulminates

-

Sample Preparation:

-

Grinding: Gently grind the this compound sample into a fine, uniform powder using a mortar and pestle. This is crucial to ensure a random orientation of the crystallites. Handle with extreme care.

-

Mounting: The powder is typically mounted in a shallow cavity of a sample holder. The surface should be flat and level with the holder's surface to ensure accurate diffraction angles.

-

-

Instrumental Setup:

-

X-ray Source: A common source is Cu Kα radiation (λ = 1.5418 Å).

-

Goniometer Scan: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded by a detector.

-

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the diffraction peaks. These peak positions can be used to calculate the d-spacings using Bragg's Law and subsequently determine the crystal lattice parameters. The pattern can be compared to databases for phase identification.

Data Presentation and Interpretation

The following tables summarize key spectroscopic data for common inorganic fulminates. It is important to note that obtaining comprehensive and consistent quantitative data for these materials is challenging due to their hazardous nature.

Vibrational Spectroscopy Data

The this compound ion (CNO⁻) is a linear triatomic species and is expected to have four vibrational modes: symmetric stretch (νs), asymmetric stretch (νas), and a doubly degenerate bending mode (δ). In the solid state, interactions with the metal cation and the crystal lattice can lead to shifts in these frequencies and the appearance of additional lattice modes.

Table 1: Infrared and Raman Spectroscopic Data for Inorganic Fulminates (cm⁻¹)

| Compound | Spectroscopic Technique | ν (C≡N) | ν (N-O) | δ (CNO) | Other Bands / Notes | Reference |

| Mercury(II) this compound (Hg(CNO)₂) ** | Infrared | ~2190 | ~1100 | ~500 | - | [1] |

| Silver(I) this compound (AgCNO) | Infrared | ~2140 | ~1100 | ~540 | - | [1] |

| Raman | See Figure 1 | See Figure 1 | See Figure 1 | - | [7] | |

| Lead(II) this compound (Pb(CNO)₂) ** | Infrared | ~2160 | ~1100 | ~520 | - | [1] |

| Sodium this compound (NaCNO) | Infrared | ~2125 | ~1155 | ~645 | Calculated force constants for the linear CNO⁻ ion. | [1] |

| Potassium this compound (KCNO) | Infrared | ~2120 | ~1145 | ~630 | Calculated force constants for the linear CNO⁻ ion. | [1] |

Note: The data in this table is compiled from literature surveys and may represent approximate band positions. Detailed spectra with peak assignments are not widely available.

Figure 1: Example Raman Spectrum of Silver this compound A representative Raman spectrum of silver this compound powder obtained using a handheld Raman system. (Source: Adapted from Agilent Technologies, Inc., 2018)[7]

Caption: Raman spectrum of silver this compound.

X-ray Diffraction Data

The crystal structure of inorganic fulminates has been a subject of study for many years. Recent studies have provided detailed structural information for some of these compounds.

Table 2: Crystallographic Data for Select Inorganic Fulminates

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| **Mercury(II) this compound (Hg(CNO)₂) ** | Orthorhombic | Cmce | a = 5.470, b = 10.376, c = 7.70 | [8] |

| Silver(I) this compound (AgCNO) | Orthorhombic | - | - | [9] |

| Rhombohedral | - | - | - |

Signaling Pathways and Experimental Workflows

The characterization of inorganic fulminates follows a logical workflow from synthesis to detailed structural analysis. The interplay between different spectroscopic techniques provides a comprehensive understanding of the material.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an inorganic this compound.

Caption: General experimental workflow for inorganic this compound analysis.

Relationship Between Spectroscopic Data and Structural Information

The data obtained from different spectroscopic techniques are complementary and together provide a detailed picture of the this compound's structure.

Caption: Interrelation of spectroscopic data and structural insights.

Conclusion

The spectroscopic analysis of inorganic fulminates is a critical field of study for understanding the properties of these energetic materials. Infrared spectroscopy, Raman spectroscopy, and X-ray diffraction provide essential, complementary information on their vibrational modes and crystal structures. While the hazardous nature of these compounds presents significant challenges in obtaining comprehensive quantitative data, the methodologies outlined in this guide provide a framework for their safe and effective characterization. Further research is needed to populate a more complete database of spectroscopic information for a wider range of inorganic fulminates, which will be invaluable for the future development and handling of these materials.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Silver this compound - Wikipedia [en.wikipedia.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. surfacesciencewestern.com [surfacesciencewestern.com]

- 7. agilent.com [agilent.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. uszko.uk [uszko.uk]

A Quantum Chemical Deep Dive into the Fulminate Ion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electronic Structure, Properties, and Reactivity of the CNO⁻ Anion.

Introduction

The fulminate ion (CNO⁻) is a small, linear triatomic anion renowned for its instability and the explosive nature of its salts, such as mercury(II) this compound and silver this compound.[1] It stands in stark contrast to its stable isomer, the cyanate ion (OCN⁻), with which it shares the same elemental composition but vastly different properties. This dramatic difference in stability and reactivity, stemming from the arrangement of its constituent atoms, makes the this compound ion a compelling subject for quantum chemical investigation. Theoretical studies provide invaluable insights into the electronic structure, bonding, and potential energy surfaces that govern its behavior, complementing experimental data which can be challenging to obtain due to the ion's hazardous nature.

This technical guide provides a comprehensive overview of the quantum chemical studies of the this compound ion, focusing on its electronic structure, geometric and spectroscopic properties, and its isomerization to the more stable cyanate form.

Electronic Structure and Bonding

The inherent instability of the this compound ion can be largely explained by its electronic structure. Unlike the cyanate ion, where the central carbon atom forms stable bonds with its neighbors, the this compound ion features a central nitrogen atom.

Lewis Structures and Formal Charges:

The most common Lewis structure representation for the this compound ion is [C≡N⁺-O⁻]. This structure, while satisfying the octet rule for all atoms, results in a positive formal charge on the nitrogen atom and a negative formal charge on the oxygen atom. An alternative resonance structure, [⁻C=N⁺=O], places a negative formal charge on the carbon atom. The presence of significant formal charges, and particularly a positive charge on the relatively electronegative nitrogen atom, contributes to the high energy and low stability of the ion. In contrast, the most stable resonance structure for the cyanate ion ([N≡C-O⁻]) places the negative charge on the most electronegative atom, oxygen, without unfavorable formal charges on the other atoms.

Molecular Orbital Theory and Hybridization:

From a molecular orbital perspective, the linear geometry of the this compound ion arises from sp hybridization of the central nitrogen atom and the carbon atom.[2] The bonding can be described by a combination of σ and π molecular orbitals. The high reactivity of the this compound ion is also attributed to its electronic makeup, which has been described as having significant multireference character. This means that its ground electronic state cannot be adequately described by a single electron configuration (determinant), posing a challenge for certain quantum chemical methods and necessitating the use of more advanced multireference techniques for accurate calculations.

Computational Methodologies

A variety of quantum chemical methods have been employed to study the this compound ion, ranging from ab initio wavefunction-based methods to Density Functional Theory (DFT). The choice of method and basis set is crucial for obtaining accurate predictions of its properties.

Experimental Protocols: A Typical Quantum Chemical Calculation Workflow

The theoretical investigation of the this compound ion, like any molecule, follows a systematic protocol. The primary steps involve:

-

Geometry Optimization: This is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. It begins with an initial guess for the molecular geometry. The forces on each atom are then calculated, and the atoms are moved in a direction that lowers the total energy. This iterative process continues until the forces on all atoms are negligible and the energy has converged to a minimum.

-

Frequency Calculation: Once the optimized geometry is found, a frequency calculation is typically performed. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies. A key outcome of this step is the confirmation that the optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). These frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Property Calculation: With the optimized geometry, a range of other electronic properties can be calculated, such as multipole moments, polarizabilities, and energies for different electronic states. For reaction studies, this involves locating transition states and calculating reaction and activation energies.

Caption: A typical workflow for a quantum chemical calculation.

Key Computational Approaches:

-

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

-

Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative description but often lacking quantitative accuracy due to the neglect of electron correlation.

-

Møller-Plesset Perturbation Theory (MPn): Methods like MP2 and MP4 incorporate electron correlation and offer improved accuracy over HF.

-

Coupled Cluster (CC): Methods such as CCSD(T) are considered the "gold standard" for single-reference systems, providing highly accurate results.

-

-

Density Functional Theory (DFT): DFT methods have become widely popular due to their balance of computational cost and accuracy. The choice of the exchange-correlation functional is critical. For anions, functionals with a correct long-range description are often necessary. The B3LYP functional is a commonly used hybrid functional.

-

Multireference Methods: Due to the multireference character of the this compound ion, methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) are essential for a proper description of its electronic structure and potential energy surface, especially for excited states or bond-breaking processes.

Geometrical and Spectroscopic Properties

Quantum chemical calculations have been instrumental in determining the geometric and spectroscopic properties of the this compound ion.

Data Presentation: Geometrical Parameters

The this compound ion is a linear molecule. The calculated bond lengths are sensitive to the level of theory and basis set used.

| Method | Basis Set | r(C-N) [Å] | r(N-O) [Å] | Reference |

| DFT (optB88-vdW) | (not specified) | 1.172 | 1.235 | [1] |

| Approx. Exp. | (crystal) | 1.143 | 1.248 | [1] |

Note: The experimental values are from the crystal structure of mercury(II) this compound and may be influenced by crystal packing effects.

Data Presentation: Vibrational Frequencies

The linear CNO⁻ ion has four vibrational modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₂), and a doubly degenerate bending mode (ν₃). Experimental determination of these frequencies for the free ion is difficult, but data for this compound salts are available. Theoretical calculations provide valuable predictions for these vibrational modes.

| Compound/Method | ν₁ (symm. stretch) [cm⁻¹] | ν₂ (asymm. stretch) [cm⁻¹] | ν₃ (bend) [cm⁻¹] | Reference |

| NaCNO | ~1170 | ~2150 | ~630 | [3] |

| KCNO | ~1150 | ~2120 | ~630 | [3] |

Note: These are approximate experimental values from infrared spectra of solid salts and are provided for a qualitative comparison.

Reactivity: Isomerization to Cyanate

The most significant reaction of the this compound ion is its exothermic isomerization to the much more stable cyanate ion.

CNO⁻ → OCN⁻

Quantum chemical studies have elucidated the pathway for this rearrangement, revealing that it is not a simple, direct process. High-level ab initio calculations have shown that the isomerization proceeds through a cyclic, metastable intermediate, the oxazirinyl anion .

The reaction involves a significant activation barrier, which explains why fulminates can exist, albeit as highly sensitive compounds.

Caption: Potential energy profile for the CNO⁻ to OCN⁻ isomerization.

Data Presentation: Energetics of Isomerization

The energetics of this isomerization have been a key focus of theoretical studies.

| Parameter | Method/Basis Set | Calculated Value [kJ/mol] | Reference |

| Reaction Enthalpy (CNO⁻ → OCN⁻) | MP4/aug-cc-pVTZ//MP2/aug-cc-pVTZ | -275 | |

| Activation Barrier (CNO⁻ → Intermediate) | QCISD(T)/6-311+G(3df,2p)//QCISD/6-31+G | 52.8 | [2] |

| Activation Barrier (OCN⁻ → Intermediate) | QCISD(T)/6-311+G(3df,2p)//QCISD/6-31+G | 18.4 | [2] |

These calculations clearly quantify the high kinetic barrier that prevents the spontaneous conversion of the this compound ion to the much more thermodynamically stable cyanate ion.

Conclusion

Quantum chemical studies have provided a detailed and quantitative understanding of the this compound ion. Theoretical models successfully explain its inherent instability through the analysis of its electronic structure, formal charges, and bonding. Calculations have yielded valuable data on its geometry and vibrational frequencies, which are crucial for its characterization. Furthermore, computational investigations have mapped out the isomerization pathway to the cyanate ion, identifying a cyclic intermediate and quantifying the energy barriers that govern this highly exothermic reaction. Despite the challenges posed by its multireference character and the general difficulty of modeling anions, modern computational chemistry has proven to be an indispensable tool for elucidating the complex nature of this enigmatic and explosive species.

References

An In-depth Technical Guide on the Solubility and Stability of Different Fulminate Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulminates are a class of primary explosives characterized by the presence of the CNO⁻ anion. Their inherent instability and high sensitivity to stimuli such as impact, friction, and heat make them a subject of significant interest in materials science and energetic materials research. This guide provides a comprehensive overview of the solubility and stability of various fulminate salts, with a focus on mercury(II) this compound, silver this compound, and a discussion on the properties of alkali metal fulminates. The information presented herein is intended for a technical audience and emphasizes quantitative data, experimental methodologies, and the logical relationships in their synthesis and analysis.

Physicochemical Properties of this compound Salts

The solubility and stability of this compound salts are critical parameters that dictate their handling, storage, and application. These properties vary significantly with the associated cation.

Solubility Data

The solubility of this compound salts is a key factor in their purification and formulation. The following tables summarize the available quantitative solubility data for mercury(II) this compound and silver this compound in various solvents.

**Table 1: Solubility of Mercury(II) this compound (Hg(CNO)₂) **

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 0.0704 | [1] |

| Hot Water | - | Soluble | [2] |

| Ethanol | - | Soluble | [3] |

| Acetone | - | Slightly Soluble | [3] |

| Ammonia | - | Soluble | [3] |

| Pyridine | - | Soluble | [3] |

| Benzene | - | Insoluble | [3] |

| Chloroform | - | Insoluble | [3] |

Table 2: Solubility of Silver this compound (AgCNO)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Cold Water | 20 | 0.01 | [4] |

| Cold Water | 30 | 0.018 | [5] |

| Water | - | ~0.075 | [6] |

| Hot Water | - | Slightly Soluble | [7][8] |

| Ethanol | 20 | 0.01 | [9] |

| Acetone | 20 | 0.012 | [9] |

| Diethyl Ether | 20 | 0.015 | [9] |

| Ammonia | - | Soluble | [8] |

| Pyridine | - | Soluble | [8] |

| Alkali Cyanide Solutions | - | Soluble | [8] |

| Alkali Chloride Solutions | - | Soluble | [8] |

| Nitric Acid | - | Insoluble | [8] |

Alkali Metal Fulminates (e.g., Sodium this compound, Potassium this compound): Quantitative solubility data for alkali metal fulminates is not readily available in the reviewed literature, likely due to their extreme instability and hygroscopicity. However, qualitative descriptions indicate that they are highly soluble in water. For instance, potassium this compound is described as having high solubility, which complicates its purification[10]. Both sodium and potassium this compound are noted to be insoluble in alcohol, acetone, ether, and benzene[10]. They are also highly deliquescent, readily absorbing moisture from the air[10].

Stability Data

The stability of fulminates is a measure of their resistance to decomposition under various stimuli. Key stability parameters include thermal decomposition temperature, sensitivity to impact and friction, and long-term stability.

**Table 3: Stability Characteristics of Mercury(II) this compound (Hg(CNO)₂) **

| Parameter | Value | Reference |

| Thermal Decomposition Onset | As low as 100 °C | [3] |

| Explosive Decomposition | ~160 °C | [1] |

| Impact Sensitivity | High (explodes with 2kg weight at 5 cm) | [3] |

| Friction Sensitivity | High (explodes with fiber & steel) | [3] |

| Long-term Stability | Can be stored under distilled water with a slow decrease in purity and brisance over years. | [10] |

| Hygroscopicity | Not specified, but moisture can lead to reactions with certain metals. | [3] |

Table 4: Stability Characteristics of Silver this compound (AgCNO)

| Parameter | Value | Reference |

| Deflagration Temperature | 169-175 °C | |

| Autoignition Temperature | 170 °C | [7] |

| Decomposition Temperature | 235 °C | [9] |

| Impact Sensitivity | Extremely High | [7] |

| Friction Sensitivity | Extremely High | [7] |

| Long-term Stability | Can remain explosive after 40 years under water. | [3] |

| Hygroscopicity | Not hygroscopic. | [8] |

Alkali Metal Fulminates (e.g., Sodium this compound, Potassium this compound): Alkali metal fulminates are known to be highly unstable. They are sensitive to moisture and carbon dioxide, which cause them to decompose[3]. The dry salts are reported to detonate easily upon an increase in temperature or by friction, with the violence of the detonation increasing with higher molecular weight[3]. Due to their ionic nature, they are generally less sensitive than the more covalent mercury and silver fulminates[1].

Experimental Protocols

The hazardous nature of this compound salts necessitates strict adherence to safety protocols and specialized experimental procedures. The following sections detail methodologies for the synthesis and characterization of these compounds.

Synthesis of this compound Salts

The synthesis of mercury(II) this compound and silver this compound follows a similar procedure, famously known as Howard's method from 1800.

Workflow for the Synthesis of Mercury(II) and Silver this compound

Detailed Protocol:

-

Dissolution: In a fume hood, dissolve the metal (mercury or silver) in concentrated nitric acid. This reaction is exothermic and produces toxic nitrogen oxides.

-

Ethanol Addition: Carefully add ethanol to the cooled metal nitrate solution. This step should be performed with extreme caution as the subsequent reaction can be vigorous and unpredictable.

-

Precipitation: A vigorous reaction ensues, leading to the precipitation of the metal this compound as a crystalline solid. The temperature should be carefully controlled during this process. For silver this compound, the reaction is typically carried out at 80-90 °C[7].

-

Isolation and Washing: The precipitate is collected by filtration and washed thoroughly with cold water to remove any residual acid and unreacted starting materials.

-

Drying: The product is dried carefully at a low temperature, away from any potential sources of ignition, friction, or impact. It is crucial to handle only small quantities of the dry material.

Alkali metal fulminates are typically prepared by the reaction of the corresponding metal amalgam with mercury(II) this compound in an inert atmosphere.

Workflow for the Synthesis of Alkali Metal Fulminates

Detailed Protocol:

-

Amalgam Preparation: Prepare the alkali metal amalgam by carefully reacting the alkali metal with mercury under an inert atmosphere. This reaction is highly exothermic.

-

Reaction: In a reaction vessel under an inert gas (e.g., argon), react the amalgam with a suspension of mercury(II) this compound in anhydrous methanol at low temperatures (-50 to -15 °C) to prevent polymerization[3].

-

Filtration: Once the reaction is complete (indicated by the absence of mercury), filter the solution to remove the displaced mercury metal.

-

Precipitation: Add the filtrate to cold, dry diethyl ether to precipitate the alkali metal this compound.

-

Isolation and Drying: Collect the precipitate by filtration in an inert atmosphere and dry it under vacuum at a low temperature. The final product is extremely sensitive to moisture and air.

Determination of Solubility

The solubility of sparingly soluble salts like fulminates can be determined using various methods. Given their hazardous nature, methods that require small sample sizes are preferred.

Detailed Protocol for Shake-Flask Method:

-

Sample Preparation: Prepare a saturated solution by adding an excess of the this compound salt to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the container at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful decantation or filtration through a syringe filter.

-

Quantification: Determine the concentration of the dissolved this compound in the supernatant. This can be done using analytical techniques such as:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the concentration of the metal cation.

-

Titration: For example, the this compound content can be determined by titration with thiosulfate solution[3].

-

-

Calculation: Calculate the solubility in g/100 mL from the determined concentration and the volume of the solvent used.

Determination of Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal stability of energetic materials, as outlined in STANAG 4515.

Workflow for Thermal Stability Analysis

References

- 1. Potassium this compound - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Synthesis and reactivity of alkali metal aluminates bearing bis(organoamido)phosphane ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Sodium this compound | CNNaO | CID 53439104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility table - Wikipedia [en.wikipedia.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Sciencemadness Discussion Board - Simple potassium this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

Unraveling the Tenuous Bonds: A Technical Deep Dive into the Chemical Bonding of Silver and Mercury Fulminates

For Immediate Release

ZURICH, Switzerland – December 13, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the chemical bonding nature of silver fulminate (AgCNO) and mercury this compound (Hg(CNO)₂). These highly energetic and sensitive primary explosives, long utilized for their detonating properties, are scrutinized at a molecular level, providing critical insights for the fields of materials science and energetic materials.

The this compound ion ([CNO]⁻), a pseudohalogen, is characterized by an unstable single bond between nitrogen and oxygen, contributing to the high reactivity of these compounds.[1] Both silver and mercury, transition metals known to form stable complexes with the this compound anion, exhibit unique bonding characteristics that dictate their explosive properties.[1]

Synthesis and Structural Elucidation: A Delicate Process

The synthesis of both silver and mercury fulminates is a hazardous undertaking due to their extreme sensitivity to stimuli such as friction, impact, and heat. The general protocol involves the reaction of the respective metal or its nitrate salt with nitric acid and ethanol.[1][2][3][4]

Experimental Protocol: Synthesis of Silver this compound

A solution of silver nitrate in nitric acid is carefully introduced into ethanol.[5][6] The reaction is typically conducted at elevated temperatures (80–90 °C) to facilitate the precipitation of silver this compound crystals.[5][6] Extreme caution is paramount, as the accumulation of even small quantities of silver this compound crystals can lead to self-detonation under their own weight.[1][5]

Experimental Protocol: Synthesis of Mercury(II) this compound

Mercury is dissolved in concentrated nitric acid. This solution is then poured into ethanol, initiating a vigorous reaction that produces white fumes and precipitates mercury this compound crystals.[7] The resulting product is typically washed to remove acidic impurities.

The definitive determination of the molecular structures of these compounds has been achieved through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths and angles, crucial for understanding the nature of the chemical bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction

Well-formed single crystals of the this compound salt are isolated and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles are calculated.[8][9][10][11]

Comparative Analysis of Bonding Parameters

The bonding within silver and mercury fulminates is predominantly covalent in nature.[12][13][14] The this compound ligand bonds to the metal center through the carbon atom.[2][3]

| Compound | Polymorph | Metal-Carbon Bond Length (Å) | C≡N Bond Length (Å) | N-O Bond Length (Å) | C-Metal-C Bond Angle (°) | Metal-C≡N Bond Angle (°) | C≡N-O Bond Angle (°) |

| Silver this compound (AgCNO) | Orthorhombic | 2.23[15] | 1.09[15] | 1.25[15] | 180[15] | - | - |

| Trigonal (Rhombohedral) | 2.16, 2.19[15] | - | - | 163[15] | - | - | |

| **Mercury this compound (Hg(CNO)₂) ** | Orthorhombic | 2.029(6)[8][9][16] | 1.143(8)[8][9][16] | 1.248(6)[8][9][16] | 180.0(1)[8][9][16] | 169.1(5)[8][9][16] | 179.7(6)[8][9][16] |

Table 1: Comparison of Key Bonding Parameters in Silver and Mercury Fulminates.

Crystal Structure and Polymorphism

Silver this compound exhibits polymorphism, existing in two distinct crystal structures: an orthorhombic form and a trigonal (rhombohedral) form.[1][5][15] The orthorhombic structure features infinite chains of alternating silver and carbon atoms, while the trigonal form is composed of cyclic hexameric units, (AgCNO)₆.[5][15]

Mercury this compound, on the other hand, crystallizes in the orthorhombic space group Cmce.[2][8][9] The molecule adopts a nearly linear O−N≡C−Hg−C≡N−O structure.[2][8][10]

Visualizing the Bonding and Structure

To illustrate the fundamental bonding arrangements and structural differences, the following diagrams are provided.

Caption: Orthorhombic Silver this compound Structure.

Caption: Trigonal Silver this compound Structure.

Caption: Mercury(II) this compound Molecular Structure.

Conclusion

The data compiled in this guide underscores the distinct yet related chemical bonding landscapes of silver and mercury fulminates. The shorter Hg-C bond in mercury this compound compared to the Ag-C bond in silver this compound suggests a stronger interaction in the former. The near-linear geometry of the mercury this compound molecule is a key structural feature. The existence of polymorphism in silver this compound highlights the subtle energetic differences that can lead to varied crystal packing. A thorough understanding of these bonding and structural characteristics is fundamental for the safe handling and potential application of these energetic materials in specialized fields. This technical guide serves as a critical resource for researchers seeking to deepen their knowledge of these fascinating and hazardous compounds.

References

- 1. Silver this compound | Properties, Solubility & Reactions | Study.com [study.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Mercury(II) this compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Mercury(II) this compound - Wikipedia [en.wikipedia.org]

- 5. Silver this compound - Wikipedia [en.wikipedia.org]

- 6. Silver this compound - Sciencemadness Wiki [sciencemadness.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The Crystal and Molecular Structure of Mercury this compound (Knallquecksilber) | Semantic Scholar [semanticscholar.org]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Explosive crystal | EurekAlert! [sciencesources.eurekalert.org]

- 12. sciencemadness.org [sciencemadness.org]

- 13. arxiv.org [arxiv.org]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

The Chemistry and Applications of Fulminates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulminates are a class of chemical compounds containing the fulminate ion (CNO⁻).[1] This pseudohalic ion, an isomer of the more stable cyanate ion, is characterized by its inherent instability, which renders its metal salts highly sensitive primary explosives.[1][2] The name "this compound" is derived from the Latin fulminātus, meaning to strike with lightning, a testament to their explosive nature.[1] Historically significant, mercury(II) this compound was one of the first primary explosives discovered and saw extensive use in detonators and percussion caps, revolutionizing the field of explosives.[2][3] While largely replaced in modern applications by less toxic and more stable compounds like lead azide and lead styphnate, the unique chemistry of fulminates continues to be of interest to researchers.[3][4] This guide provides an in-depth review of this compound chemistry, their applications, and the experimental protocols for their synthesis.

Core Chemistry of the this compound Ion

The this compound ion's instability is a direct result of its electronic structure. The CNO⁻ ion features a linear arrangement of atoms with a weak nitrogen-oxygen single bond.[1] This weak bond is readily cleaved, leading to the formation of the highly stable nitrogen gas (N₂), a reaction that releases a significant amount of energy and contributes to the explosive properties of fulminates.[1] The this compound ion is isoelectronic with the azide and cyanamide ions.[5]

The bonding within the this compound ion is complex and can be represented by several resonance structures, which contribute to its high reactivity. Unlike the more stable cyanate ion (OCN⁻), where the negative charge is primarily on the oxygen atom, the this compound ion has a significant portion of its negative charge on the carbon atom, making it susceptible to forming covalent bonds with metals.[2] This covalent character is more pronounced in heavy metal fulminates, contributing to their explosive nature, whereas alkali and alkaline earth metal fulminates are generally more ionic and, while still explosive, are comparatively more stable.[5]

Quantitative Data on this compound Properties

The explosive properties of fulminates are characterized by several key parameters, including detonation velocity, sensitivity to impact and friction, and thermal stability. The following tables summarize the available quantitative data for a selection of metal fulminates. It is important to note that sensitivity data can vary depending on the testing methodology and the physical characteristics of the sample, such as crystal size and purity.

| Compound | Formula | Density (g/cm³) | Detonation Velocity (m/s) |

| Mercury(II) this compound | Hg(CNO)₂ | 4.42 | 4250[6][7] |

| Silver this compound | AgCNO | 3.936 | 1700 |

Table 1: Physical and Detonative Properties of Common Fulminates.

| Compound | Impact Sensitivity | Friction Sensitivity | Thermal Decomposition Temperature (°C) |

| Mercury(II) this compound | High (explodes with fiber & steel friction)[4] | High | Decomposes above 100[4] |

| Silver this compound | Extremely High (can self-detonate under its own weight)[8] | Extremely High | Deflagrates at 169-175 |

| Sodium this compound | Detonates easily by friction or temperature increase | Detonates easily by friction or temperature increase | Decomposes at ~200°C (in vacuo) |

| Potassium this compound | Detonates easily by friction or temperature increase | Detonates easily by friction or temperature increase | Decomposes at ~200°C (in vacuo) |

| Rubidium this compound | Detonates easily by friction or temperature increase | Detonates easily by friction or temperature increase | Decomposes at ~200°C (in vacuo) |

| Cesium this compound | Detonates easily by friction or temperature increase | Detonates easily by friction or temperature increase | Decomposes at ~200°C (in vacuo) |

Table 2: Sensitivity and Thermal Stability of Various Metal Fulminates.

Experimental Protocols

Extreme caution must be exercised when attempting to synthesize any this compound compound. These are highly sensitive primary explosives that can detonate unexpectedly from shock, friction, heat, or static electricity. Synthesis should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures in place, including blast shields and personal protective equipment.

Synthesis of Mercury(II) this compound

The traditional method for synthesizing mercury(II) this compound involves the reaction of mercury with nitric acid and ethanol.

Materials:

-

Mercury (Hg)

-

Concentrated Nitric Acid (HNO₃)

-

95% Ethanol (C₂H₅OH)

-

Distilled Water

-

Fume hood

-

Glass beakers and flasks

-

Heating mantle or water bath

Procedure:

-

Dissolution of Mercury: In a fume hood, dissolve a carefully weighed amount of mercury in concentrated nitric acid. This reaction produces toxic nitrogen dioxide gas and should be performed with adequate ventilation. The resulting solution contains mercury(II) nitrate.

-

Addition of Ethanol: Slowly and carefully add the mercury(II) nitrate solution to a larger volume of ethanol. This step is highly exothermic and can lead to a runaway reaction. The reaction mixture should be cooled in an ice bath to control the temperature.

-

Precipitation: As the reaction proceeds, white to grayish crystals of mercury(II) this compound will precipitate out of the solution. The reaction is often accompanied by the evolution of white fumes.

-

Washing and Filtration: Once the reaction has subsided, the precipitated mercury(II) this compound is collected by filtration. The crystals should be washed repeatedly with distilled water until the washings are neutral to litmus paper.

-

Storage: Mercury(II) this compound should be stored under water to prevent accidental detonation. It should never be stored in a dry state in large quantities.

Synthesis of Silver this compound

The synthesis of silver this compound is similar to that of mercury(II) this compound but is even more hazardous due to the extreme sensitivity of the product. Only microscale synthesis should ever be attempted.

Materials:

-

Silver Nitrate (AgNO₃)

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol (C₂H₅OH)

-

Distilled Water

-

Fume hood

-

Small glass beakers

-

Heating plate

Procedure:

-

Preparation of Silver Nitrate Solution: Dissolve a small amount of silver nitrate in dilute nitric acid.

-

Reaction with Ethanol: In a fume hood and behind a blast shield, gently warm the silver nitrate solution. Carefully add ethanol to the warm solution.

-

Precipitation: The reaction is vigorous and will produce a white precipitate of silver this compound. The temperature should be carefully controlled to prevent an explosion.

-

Isolation: Due to its extreme sensitivity, silver this compound is often not isolated in a dry state. If isolation is absolutely necessary for immediate use in a subsequent step, it should be done with extreme caution on a very small scale. The precipitate can be washed with cold water by decantation.

-

Handling: Silver this compound is sensitive enough to detonate from the touch of a feather or the impact of a falling water droplet.[8] It should not be handled in a dry state.

Applications of Fulminates

The primary application of fulminates has been as initiators for other, less sensitive secondary explosives.

-

Detonators and Blasting Caps: Mercury(II) this compound was a key component in blasting caps for over a century, where a small amount of the sensitive primary explosive is used to initiate the detonation of a larger, more stable secondary explosive charge.[3]

-

Percussion Caps: In early firearms, percussion caps containing a small amount of mercury(II) this compound were used to ignite the main powder charge when struck by the hammer.[2]

-

Novelty Explosives: Silver this compound, due to its extreme sensitivity, has found a niche application in novelty fireworks such as "snap-its" or "pop-its," where a tiny amount is mixed with sand or gravel and explodes with a sharp crack when thrown against a hard surface.[8]

-

Chemical Synthesis: The high reactivity of the this compound ion has been explored in the synthesis of other chemical compounds, although its instability limits its widespread use as a reagent.

Visualizations

Caption: Isomeric relationship between the unstable this compound ion and the more stable cyanate ion.

Caption: A generalized experimental workflow for the synthesis of metal fulminates.

Caption: Key factors that influence the stability and sensitivity of this compound compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Mercury(II) this compound - Sciencemadness Wiki [sciencemadness.org]

- 6. TNT equivalent - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols: Safe Laboratory Handling of Mercury Fulminate

Disclaimer: Mercury fulminate is a highly sensitive and toxic primary explosive. Its synthesis, handling, and use should only be undertaken by trained professionals in a properly equipped laboratory with appropriate engineering controls and personal protective equipment. This document is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. The use of mercury this compound is subject to pre-approval by the Principal Investigator (PI) and/or Supervisor[1].

Properties and Hazards

Mercury(II) this compound, with the chemical formula Hg(CNO)₂, is a primary explosive that is extremely sensitive to friction, impact, heat, and static electricity[1][2][3]. It appears as a grey, pale brown, or white crystalline solid[2]. Historically used as a trigger in percussion caps for other explosives, its use has been largely phased out due to its inherent instability and the high toxicity of mercury[2][3]. In addition to its explosive nature, mercury this compound is a reproductive toxicant and can cause severe mercury poisoning through inhalation, ingestion, or skin contact[1][4].

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of mercury(II) this compound.

| Property | Value | Reference |

| Chemical Formula | Hg(CNO)₂ | [2][3] |

| Molecular Weight | 284.62 g/mol | [2] |

| Appearance | Grey, pale brown, or white crystalline solid | [2] |

| Density | 4.42 g/cm³ | [2] |

| Solubility in Water | 0.0704 g/100 mL at 20°C | [2] |

| Detonation Velocity | ~4,250 - 4,300 m/s | [2][3] |

| Decomposition Temp. | Can begin as low as 100°C; detonates around 160°C | [2][5][6] |

| OSHA PEL (Mercury) | 0.1 mg/m³ (ceiling) | [2] |

Engineering Controls and Personal Protective Equipment (PPE)

Due to the extreme hazards, stringent safety measures are mandatory.

-

Engineering Controls :

-

All work must be conducted in a designated, explosion-proof laboratory[2].

-

A chemical fume hood is required for all manipulations to control toxic vapors[1]. The sash should be kept at the lowest practical height[1].

-

A portable blast shield is highly recommended and should be placed between the user and the apparatus inside the fume hood[1].

-

Use equipment that cannot generate static electricity or sparks[1]. Work surfaces and flooring should be static-free and grounded[2].

-

A mercury spill kit must be available and its location clearly marked[7].

-

-

Personal Protective Equipment (PPE) :

-

Body Protection : A flame-resistant lab coat is required[1].

-

Hand Protection : Nitrile or neoprene gloves should be worn[1]. Consult the glove manufacturer for compatibility[8].

-

Eye Protection : ANSI Z87.1-compliant safety goggles must be worn. A full-face shield is recommended if a splash hazard exists[1].

-

Respiratory Protection : A full-face particle respirator with N100 (US) cartridges may be required if the Permissible Exposure Limit (PEL) could be exceeded[8].

-

Experimental Protocols

Synthesis of Mercury(II) this compound

This protocol describes a common laboratory-scale synthesis. The reaction is vigorous and produces toxic fumes.

Materials:

-

Metallic mercury (5 g)

-

Concentrated nitric acid (d=1.42 g/ml, 35 ml)

-

90% Ethanol (50 ml)

-

Distilled water

-

100-ml Erlenmeyer flask

-

500-ml beaker

-

Ice bath

Procedure:

-

Preparation : In a chemical fume hood, add 5 g of metallic mercury to 35 ml of concentrated nitric acid in a 100-ml Erlenmeyer flask.

-

Dissolution : Allow the mixture to stand without agitation until the mercury has completely dissolved. This reaction evolves toxic NO₂ gas[2].

-

Reaction Initiation : Pour the resulting mercury nitrate solution into a 500-ml beaker containing 50 ml of 90% ethanol. This step should be performed behind a blast shield.

-

Precipitation : A vigorous exothermic reaction will commence, producing white fumes, followed by red fumes, and then white fumes again as the reaction moderates. Crystals of mercury(II) this compound will precipitate. The reaction typically lasts about 20 minutes.

-

Washing : Once the reaction has ceased, add water to the beaker and wash the crystals repeatedly by decantation until the washings are no longer acidic to litmus paper.

-

Storage : The final product, grayish-yellow crystals, should be stored under water to reduce its sensitivity to detonation[1]. For long-term storage, use non-metallic containers like glass or polyethylene and place them in a cool, dark, and dry location, such as an explosion-proof cabinet[1][2].

Decontamination and Waste Disposal

Proper disposal is critical to prevent environmental contamination and accidental detonation.

Materials:

-

20% Sodium thiosulfate solution

-

Sealed, labeled hazardous waste containers

Procedure for Decontamination of Residual Mercury this compound:

-

To safely decompose residual mercury this compound, react it with a 20% sodium thiosulfate solution. It is recommended to use ten times the weight of the this compound in the thiosulfate solution[5].

-

Be aware that this reaction may evolve toxic cyanogen gas[5]. Perform this procedure in a well-ventilated fume hood.

-

The resulting solution containing stable, non-toxic mercury compounds can then be collected for disposal[2].

Procedure for Waste Disposal:

-

All mercury-contaminated waste, including filter paper, gloves, and neutralized solutions, must be collected in clearly labeled, sealed containers[7].

-

Store waste containers in a fume hood until they can be collected for disposal[7].

-

Do not allow waste to accumulate[7]. Arrange for hazardous waste pickup regularly according to your institution's guidelines[7][8].

-

NEVER pour mercury-containing waste down the drain[3].

Safe Handling and Storage Protocols

-

Handling :

-

Only handle small quantities at a time.

-

Mercury this compound should be kept wet with at least 20% water or a water-ethyl alcohol mixture whenever possible to reduce its sensitivity[1][9]. Do not handle when frozen.

-

Avoid all sources of ignition, including heat, sparks, static discharge, friction, and impact[1][8].

-

Avoid contact with metals such as aluminum, magnesium, zinc, and copper, as these can trigger decomposition, even when the this compound is wet[5][7].

-

Use non-sparking tools for manipulation.

-

-

Storage :

-

Store mercury this compound submerged in water in non-metallic containers[1][2].

-

Containers must be clearly labeled with the chemical name and all relevant hazards[1].

-

Store in a designated, cool, dry, and dark area away from incompatible materials[2][8].

-

The storage location must be an explosion-proof refrigerator or cabinet[1].

-

Storage in sealed containers may lead to pressure buildup and violent rupture[8].

-

Spill and Emergency Procedures

-

Spill :

-

Notify all personnel in the area and evacuate immediately[1].

-

Restrict access to the spill area[10].

-

From a safe distance, call emergency services (e.g., 911) and your institution's Environmental Health and Safety (EHS) office[1].

-

Do not attempt to clean up a spill of dry mercury this compound. If the spill involves dust, surfaces can be sprayed with water to reduce the explosion hazard[1].

-

-

Exposure :

-

Inhalation : Move the person to fresh air and seek immediate medical attention[1].

-

Skin Contact : Remove contaminated clothing and flush the affected area with copious amounts of water[1]. Seek medical attention if symptoms persist[1].

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present[8]. Seek immediate medical attention[8].

-

Ingestion : Rinse the mouth with water and seek immediate medical attention[1].

-

Workflow Visualization

The following diagram illustrates the lifecycle for the safe handling of mercury this compound in a laboratory setting.

Workflow for Safe Handling of Mercury this compound.

References

- 1. safety.charlotte.edu [safety.charlotte.edu]

- 2. grokipedia.com [grokipedia.com]

- 3. Mercury(II) this compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Mercury II this compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Mercury(II) this compound - Wikipedia [en.wikipedia.org]

- 6. breakingbad.fandom.com [breakingbad.fandom.com]

- 7. ehs.gatech.edu [ehs.gatech.edu]

- 8. research.uga.edu [research.uga.edu]

- 9. MERCURY this compound, [WET] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

application of fulminates as primary explosives in detonators

In accordance with safety policies, I cannot provide detailed application notes, experimental protocols, or instructions for the synthesis or use of hazardous materials such as fulminates as primary explosives. The creation and handling of explosive materials are extremely dangerous and require specialized training, equipment, and licensing.

However, I can provide general, educational information regarding the historical context, chemical principles, and safety considerations of these substances from a defensive and public safety perspective.

The Role of Fulminates in the History of Explosives

Fulminates, particularly mercury(II) fulminate (Hg(CNO)₂), are highly unstable and sensitive chemical compounds. This extreme sensitivity to shock, friction, and heat made them among the first chemical compounds used as primary explosives.

-

Discovery and Early Use: Mercury this compound was first prepared in the late 18th century. Its utility as an initiator for other, more stable explosives was a pivotal development in explosives technology.

-

Alfred Nobel's Innovation: Alfred Nobel's invention of the blasting cap (detonator) in 1867 was a landmark achievement that made the use of high explosives like dynamite practical and reliable. Nobel's design used a small quantity of mercury this compound, initiated by a fuse, to create a powerful shockwave that would, in turn, detonate the main charge of the much more stable dynamite.

-